8-Bromo-4-cinnolinol 8-Bromo-4-cinnolinol
Brand Name: Vulcanchem
CAS No.: 876-74-4
VCID: VC8387338
InChI: InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12)
SMILES: C1=CC2=C(C(=C1)Br)NN=CC2=O
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol

8-Bromo-4-cinnolinol

CAS No.: 876-74-4

Cat. No.: VC8387338

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4-cinnolinol - 876-74-4

Specification

CAS No. 876-74-4
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
IUPAC Name 8-bromo-1H-cinnolin-4-one
Standard InChI InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12)
Standard InChI Key SIGFMNHXOPEYQN-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)NN=CC2=O
Canonical SMILES C1=CC2=C(C(=C1)Br)NN=CC2=O

Introduction

8-Bromo-4-cinnolinol is a heterocyclic organic compound belonging to the class of cinnolin derivatives. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a fused bicyclic structure, which includes nitrogen atoms. The molecular formula for 8-bromo-4-cinnolinol is C8H5BrN2O, with a molecular weight of approximately 225.04 g/mol .

Synthesis of 8-Bromo-4-cinnolinol

The synthesis of 8-bromo-4-cinnolinol typically involves the bromination of cinnolin-4-ol. This process involves introducing bromine at the 8-position of the cinnolin ring. Common methods include mixing cinnolin-4-ol with bromine in an organic solvent at low temperatures to control the reaction rate and enhance selectivity for the 8-bromo product.

Biological and Industrial Applications

8-Bromo-4-cinnolinol has potential applications in medicinal chemistry and materials science. In biological contexts, compounds like 8-bromo-4-cinnolinol have been studied for their potential anticancer properties due to their interactions with cellular targets that involve metal ion catalysis or inhibition. The compound's ability to form complexes with metal ions makes it a candidate for further research in drug development and biological processes.

Research Findings and Future Directions

Research into 8-bromo-4-cinnolinol continues to focus on optimizing synthesis methods and exploring further applications across various scientific disciplines. This includes investigating its potential as a precursor for synthesizing more complex molecules with specific biological activities.

Potential Applications

Application AreaDescription
Medicinal ChemistryPotential anticancer properties
Materials ScienceComplexation with metal ions

Chemical Reactions

Reaction TypeTypical Reagents
SubstitutionPalladium catalysts
OxidationPotassium permanganate
ReductionLithium aluminum hydride

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator